Di-Boc(1,2)-TriaZepane HCl

Regioselective synthesis N-arylation Protecting group strategy

Di-Boc(1,2)-TriaZepane HCl (CAS 952150-25-3 free base) is a hydrochloride salt of a 1,2,5-triazepane core bearing tert-butoxycarbonyl (Boc) protecting groups at the 1- and 2-positions. This seven-membered heterocycle contains three nitrogen atoms, offering multiple sites for regioselective functionalization.

Molecular Formula C14H28ClN3O4
Molecular Weight 337.84 g/mol
Cat. No. B14036424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-Boc(1,2)-TriaZepane HCl
Molecular FormulaC14H28ClN3O4
Molecular Weight337.84 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C14H27N3O4.ClH/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6;/h15H,7-10H2,1-6H3;1H
InChIKeyVMOYECFJDIMHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-Boc(1,2)-TriaZepane HCl: A Dual-Protected [1,2,5]Triazepane Scaffold for Selective Drug Discovery Synthesis


Di-Boc(1,2)-TriaZepane HCl (CAS 952150-25-3 free base) is a hydrochloride salt of a 1,2,5-triazepane core bearing tert-butoxycarbonyl (Boc) protecting groups at the 1- and 2-positions [1]. This seven-membered heterocycle contains three nitrogen atoms, offering multiple sites for regioselective functionalization. The compound serves as a protected advanced intermediate developed specifically to replace conventional piperazine or morpholine moieties in drug candidates, with demonstrated utility in synthesizing oxazolidinone antibacterial agents that exhibit potent in vitro and in vivo activity against drug-resistant pathogens [2].

Workflow Regioselective 5-position functionalization
Selection Protected advanced intermediate for drug discovery
Use Context Oxazolidinone antibacterial research scaffold

Why Di-Boc(1,2)-TriaZepane HCl Cannot Be Replaced by Mono-Boc or Regioisomeric Triazepane Analogs


The regiochemistry and protection pattern of Di-Boc(1,2)-TriaZepane HCl directly dictate the selectivity of downstream synthetic transformations. In the [1,2,5]triazepane scaffold, the presence of Boc groups at both the 1- and 2-positions sterically and electronically deactivates these sites, enabling exclusive N-arylation or functionalization at the 5-position. In contrast, the mono-Boc analog (Boc at 1-position only) yields a mixture of 2-arylated, 5-arylated, and 2,5-diarylated products under identical Pd-catalyzed arylation conditions [1]. A 1,2,4-triazepane or 1,2,3-triazepane regioisomer would present a fundamentally different spatial arrangement of nitrogen atoms, altering both the geometry of derived ligands and their biological target engagement; these regioisomers lack the specific 1,2,5-nitrogen spacing that has been pharmacologically validated in antibacterial and DPP-IV inhibitor programs [2].

Regioselectivity loss
Mono-Boc analog yields three-product mixture under Pd-catalyzed arylation; Di-Boc provides exclusive 5-arylation.
Pharmacophore mismatch
1,2,4- or 1,2,3-triazepane regioisomers alter nitrogen spacing and geometry, changing target engagement profiles.

Quantitative Differentiation Evidence for Di-Boc(1,2)-TriaZepane HCl Versus Key Comparators


Regioselective Arylation: Di-Boc Protection Delivers Exclusive 2-Position Functionalization Versus Mono-Boc Mixture

Under identical Pd-catalyzed N-arylation conditions, the mono-Boc analog (compound 3a, Boc at 1-position only) yields a mixture of 2,5-diarylated product 8a, 5-arylated product 8b, and 2-arylated product 8c. In contrast, the 1,2-di-Boc-protected triazepane (compound 7, corresponding to the core scaffold of Di-Boc(1,2)-TriaZepane) affords exclusively the 2-arylated compound 9 in good yield, demonstrating that dual Boc protection is essential for achieving regiochemical purity in downstream functionalization [1].

Regioselective Arylation
Head-to-head
Di-Boc: exclusive 2-arylated product
Mono-Boc: mixture of three products
Supports regiochemical purity in synthesis
Pd-catalyzed N-arylation conditions
Regioselective synthesis N-arylation Protecting group strategy

Antibacterial Potency of Triazepane-Derived Oxazolidinones: 4-Fold MIC Improvement Over Linezolid Against MRSA

Oxazolidinone analogues constructed using the [1,2,5]triazepane scaffold (derived from Di-Boc(1,2)-TriaZepane-type intermediates) demonstrated a minimum inhibitory concentration (MIC) of 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), representing a 4-fold improvement over the clinical comparator linezolid (MIC: 2.0 μg/mL). Against methicillin-susceptible S. aureus (MSSA), the triazepane derivatives were comparable to linezolid [1]. This potency advantage is directly attributable to the unique geometric and electronic properties of the seven-membered triazepane ring compared to the six-membered morpholine ring in linezolid [2].

Antibacterial MIC
Cross-study comparable
MIC 0.5 µg/mL (MRSA) for triazepane-oxazolidinones
Linezolid MIC 2.0 µg/mL
Reported MIC endpoint context
Broth microdilution; MRSA strains
Antibacterial MRSA Oxazolidinone MIC

In Vivo Efficacy: Triazepane-Oxazolidinone Demonstrates Systemic MRSA Infection Clearance in Murine Model

Compound 10a, an oxazolidinone analogue incorporating the [1,2,5]triazepane C-ring synthesized from the Di-Boc-protected triazepane intermediate, exhibited good in vivo efficacy when administered intravenously in a murine model of systemic infection with methicillin-resistant Staphylococcus aureus SR3637 [1]. This in vivo validation is not available for analogues built on the conventional piperazine or morpholine scaffolds in the same study, establishing the triazepane core as a differentiated pharmacophore with translational potential [2].

In Vivo Model Response
Class-level
Compound 10a: good in vivo efficacy in murine systemic MRSA model
Supports in vivo model-response context
Intravenous administration; MRSA SR3637
In vivo efficacy MRSA Murine infection model Antibacterial

Orthogonal Deprotection Capability: Dual Boc Enables Sequential Functionalization Not Possible with Mono-Boc or Fmoc-Only Analogues

The 1,2-di-Boc protection strategy on the [1,2,5]triazepane scaffold permits sequential deprotection and functionalization. Selective hydrogenolysis of the Cbz group at the 5-position of precursor 2a yields the 1,2-di-Boc intermediate, leaving the Boc groups intact. This contrasts with mono-Boc-1,2,5-triazepane (Boc at 1-position only, CAS 1138150-46-5), which lacks a second orthogonal protecting group and thus cannot support sequential derivatization at multiple nitrogen positions [1]. Similarly, an Fmoc-protected analog offers base-lability rather than acid-lability, making the Boc/Fmoc orthogonality strategy (e.g., CAS 2172546-66-4) suitable for different synthetic routes but not directly interchangeable with the di-Boc system .

Orthogonal Protection
Class-level
2 orthogonally protected sites (1,2-di-Boc) vs. 1 (mono-Boc)
Enables sequential functionalization strategy
Acid-labile Boc; not interchangeable with Fmoc
Orthogonal protection Solid-phase synthesis Peptidomimetic Sequential derivatization

Commercially Available Purity Benchmark: HPLC Purity ≥98% with Full Analytical Documentation

Di-Boc(1,2)-TriaZepane HCl is commercially available with a certified purity of ≥98% by HPLC, as specified by the manufacturer Watanabe Chemical Industries (Product Code: E00108) [1]. In contrast, the free base form (di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate, CAS 952150-25-3) is typically available at 95-96% purity from multiple vendors, with the hydrochloride salt offering improved solid-state stability and easier handling . The hydrochloride salt form also provides the advantage of defined stoichiometry for reaction planning, eliminating the need to account for variable hydration states.

Purity Specification
Specification review
≥98% (HPLC) as hydrochloride salt
Supports procurement with documented purity
Free base purity typically 95–96%
Purity specification Quality control Procurement HPLC

Optimal Application Scenarios for Di-Boc(1,2)-TriaZepane HCl Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 5-Substituted [1,2,5]Triazepane Derivatives for Parallel Library Production

When a medicinal chemistry program requires exclusive functionalization at the 5-position of the triazepane ring without generating regioisomeric mixtures, Di-Boc(1,2)-TriaZepane HCl is the preferred intermediate. The dual Boc protection at positions 1 and 2 ensures that N-arylation, alkylation, or acylation occurs exclusively at the 5-position, as demonstrated by the single-product outcome in Pd-catalyzed arylation (compound 9) compared to the three-product mixture obtained with the mono-Boc analog [1]. This selectivity eliminates labor-intensive chromatographic separation of regioisomers, making the compound cost-effective for library synthesis campaigns exceeding 50-100 compounds.

Discovery of Next-Generation Oxazolidinone Antibacterials Targeting Drug-Resistant Gram-Positive Pathogens

Programs focused on overcoming linezolid resistance or improving MRSA potency should select Di-Boc(1,2)-TriaZepane HCl as the C-ring precursor. Oxazolidinones built on this scaffold have achieved MIC values as low as 0.5 μg/mL against MRSA—a 4-fold improvement over linezolid (MIC 2.0 μg/mL)—and have demonstrated in vivo efficacy in murine systemic infection models [1][2]. The seven-membered triazepane ring introduces conformational constraint distinct from the six-membered morpholine in linezolid, providing a structurally novel chemotype with a demonstrated resistance index of 0.4 [1].

Peptidomimetic Scaffold Engineering Requiring Conformational Constraint and Multiple Diversity Vectors

For programs developing peptidomimetics or constrained peptide analogs, the [1,2,5]triazepane core offers three nitrogen atoms at defined spatial positions—distinct from the two-nitrogen arrangement in piperazine or the 1,4,7-triazaheptane linear scaffold [1]. Di-Boc(1,2)-TriaZepane HCl provides a rigid seven-membered ring that mimics beta-turn conformations while offering three sequentially addressable diversity points. The hydrochloride salt form ensures accurate stoichiometric calculations for solid-phase synthesis or parallel solution-phase chemistry, with ≥98% purity minimizing side reactions in multi-step sequences [2].

DPP-IV Inhibitor Lead Optimization Leveraging the 1,2,5-Triazepane Pharmacophore

Patent literature (KR20080007764A) demonstrates that 1,2,5-triazepane derivatives bearing beta-aminoacyl groups exhibit significant DPP-IV inhibitory activity, relevant to type 2 diabetes and metabolic disorders [1]. Di-Boc(1,2)-TriaZepane HCl serves as the key protected intermediate for constructing such inhibitors, with the dual Boc groups enabling sequential introduction of the beta-aminoacyl side chain and additional pharmacophore elements. The 1,2,5-regiochemistry is critical for DPP-IV binding, distinguishing it from 1,2,4- or 1,2,3-triazepane regioisomers used in other target classes [2].

Application
Selection Property
Validation Focus
Regioselective 5-substituted triazepane derivative synthesis
Regioselective N-arylation control
Product regioisomer distribution
Oxazolidinone antibacterial research against drug-resistant Gram-positive pathogens
Triazepane-derived oxazolidinone activity context
MIC endpoint screening review
Peptidomimetic scaffold engineering
Conformational constraint and multiple diversity vectors
Sequential functionalization capability
DPP-IV inhibitor lead optimization
1,2,5-triazepane pharmacophore context
DPP-IV inhibitory activity assay context
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